molecular formula C17H20O2 B13942948 4-(p-Tert-butylphenoxy)anisole

4-(p-Tert-butylphenoxy)anisole

Cat. No.: B13942948
M. Wt: 256.34 g/mol
InChI Key: ZTRSFWRMWQBOAA-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene is an organic compound characterized by the presence of a tert-butyl group and a methoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene typically involves the reaction of 4-tert-butylphenol with 4-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, in the presence of catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. The tert-butyl group and methoxyphenoxy group can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    1-(tert-Butyl)-4-methoxybenzene: Lacks the phenoxy group, resulting in different reactivity and applications.

    4-(4-Methoxyphenoxy)benzene: Lacks the tert-butyl group, affecting its stability and chemical behavior.

Uniqueness: 1-(tert-Butyl)-4-(4-methoxyphenoxy)benzene is unique due to the presence of both tert-butyl and methoxyphenoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-tert-butyl-4-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C17H20O2/c1-17(2,3)13-5-7-15(8-6-13)19-16-11-9-14(18-4)10-12-16/h5-12H,1-4H3

InChI Key

ZTRSFWRMWQBOAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC

Origin of Product

United States

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